molecular formula C15H12ClNO2 B101249 3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one CAS No. 18672-16-7

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one

Cat. No.: B101249
CAS No.: 18672-16-7
M. Wt: 273.71 g/mol
InChI Key: PLKLQJMXSJIMBX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one is a heterocyclic compound that contains a benzoxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one typically involves the reaction of p-chlorobenzaldehyde with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-2-one
  • 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-6-one
  • 3-(p-Chlorophenyl)-2,3-dihydro-2-methyl-4H-1,3-benzoxazin-8-one

Uniqueness

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

18672-16-7

Molecular Formula

C15H12ClNO2

Molecular Weight

273.71 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C15H12ClNO2/c1-10-17(12-8-6-11(16)7-9-12)15(18)13-4-2-3-5-14(13)19-10/h2-10H,1H3

InChI Key

PLKLQJMXSJIMBX-UHFFFAOYSA-N

SMILES

CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)Cl

Synonyms

3-(4-Chlorophenyl)-2-methyl-2H-1,3-benzoxazin-4(3H)-one

Origin of Product

United States

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